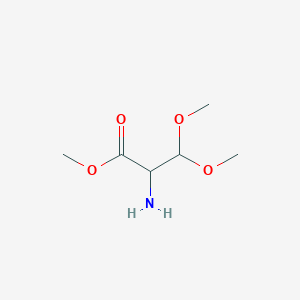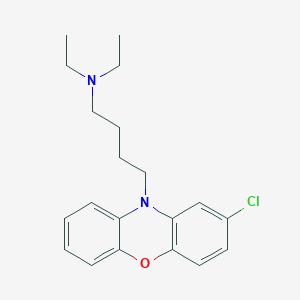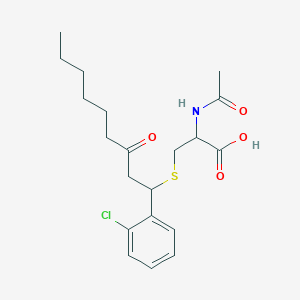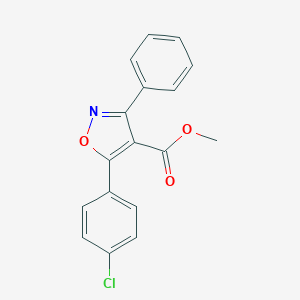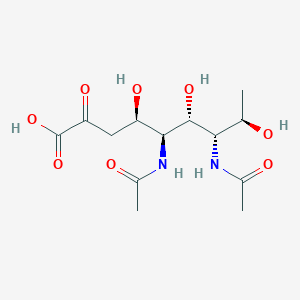
5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid (KDN) is a unique sialic acid that is found in a variety of biological systems. It is a nine-carbon sugar that is structurally similar to the more common sialic acid, N-acetylneuraminic acid (Neu5Ac). KDN has been shown to play important roles in biological processes such as cell adhesion, pathogen recognition, and immune response.
Mecanismo De Acción
The mechanism of action of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is not fully understood, but studies have suggested that it may play a role in cell adhesion and signaling. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to bind to specific receptors on the surface of cells, which may trigger a signaling cascade that leads to changes in cellular behavior.
Efectos Bioquímicos Y Fisiológicos
5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to have a number of biochemical and physiological effects. Studies have suggested that 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid may play a role in the regulation of cell growth and differentiation, as well as in the regulation of the immune system. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in lab experiments is its unique properties, which make it an attractive candidate for a variety of applications. However, one limitation of using 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is its relative rarity, which can make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are a number of future directions for 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid research. One area of research that is of particular interest is the development of new drug delivery systems based on 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid. Another area of research is the study of the role of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in the immune system and its potential applications in the treatment of immune-related diseases. Finally, further research is needed to fully understand the mechanism of action of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid and its potential applications in a variety of biological systems.
Métodos De Síntesis
5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid can be synthesized from a variety of sources, including bacteria, fungi, and marine animals. One common method for synthesizing 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is through the use of bacterial fermentation. Bacteria such as Escherichia coli and Vibrio cholerae have been shown to produce 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid through the action of specific enzymes. Other methods for synthesizing 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid include chemical synthesis and enzymatic synthesis.
Aplicaciones Científicas De Investigación
5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been the subject of extensive scientific research due to its unique properties and potential applications. One area of research has focused on the role of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in pathogen recognition and immune response. Studies have shown that 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid can be recognized by the immune system and may play a role in the defense against certain pathogens.
Another area of research has focused on the use of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in drug delivery systems. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to have unique properties that make it an attractive candidate for drug delivery, including its ability to bind to specific receptors and its ability to cross cell membranes.
Propiedades
Número CAS |
112154-63-9 |
|---|---|
Nombre del producto |
5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid |
Fórmula molecular |
C13H22N2O8 |
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
(4R,5S,6R,7S,8R)-5,7-diacetamido-4,6,8-trihydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C13H22N2O8/c1-5(16)10(14-6(2)17)12(21)11(15-7(3)18)8(19)4-9(20)13(22)23/h5,8,10-12,16,19,21H,4H2,1-3H3,(H,14,17)(H,15,18)(H,22,23)/t5-,8-,10+,11+,12-/m1/s1 |
Clave InChI |
LRTLWORKIZTEJN-OIPGZRGRSA-N |
SMILES isomérico |
C[C@H]([C@@H]([C@H]([C@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |
SMILES |
CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |
SMILES canónico |
CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |
Sinónimos |
5,7-diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid 5,7-diacetamido-3,5,7,9-tetradeoxy-L-glycero-D-galacto-non-2-ulosonic acid 5,7-diacetamido-TGGN 5,7-diacetylamino-3,5,7,9-tetradeoxy-D-glycero-L-galacto-nonulosonic acid 8eLeg5Ac7Ac |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



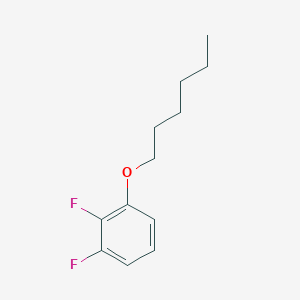

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)


